SPACE peptide
Description
Significance of Peptide-Based Delivery Systems in Biological Research
Peptide-based drug delivery systems (DDS) are a focal point of research due to their numerous advantages. nih.govnih.gov Peptides, which are short chains of amino acids, can be designed to be biocompatible, are easy to synthesize and modify, and possess high stability. nih.govnih.gov These systems can enhance the therapeutic effectiveness and precision of drugs by delivering them to specific targets, thereby minimizing toxic side effects. nih.govcd-bioparticles.net In research, peptide carriers are used to transport a variety of therapeutic agents, including anti-cancer drugs and nucleic acid-based medicines. nih.gov They can improve the stability and bioavailability of these agents and prolong their presence in the body. nih.gov Functional peptides can act as carriers to overcome delivery barriers, enhance the penetration of drugs into target cells, and improve the specific targeting of medications. nih.govnih.gov
Challenges in Transdermal and Transmembrane Transport of Macromolecules
The delivery of macromolecules, such as proteins, peptides, and nucleic acids like siRNA, across the skin and into cells presents significant challenges. researchgate.netpnas.org The primary obstacle for transdermal delivery is the stratum corneum, the outermost layer of the skin. researchgate.netmdpi.com This layer acts as a formidable barrier, preventing the passage of most large and water-loving (hydrophilic) molecules. researchgate.netmdpi.com The stratum corneum's structure, often described as a "brick and mortar" model of dead cells (corneocytes) embedded in a lipid matrix, is highly impermeable. researchgate.net
This impermeability severely limits the topical application of many advanced therapeutics, including those for dermatological diseases like psoriasis and atopic dermatitis. pnas.org Similarly, at the cellular level, the cell membrane restricts the entry of large molecules. Overcoming these barriers is crucial for the development of non-invasive therapies. mdpi.commdpi.com While physical methods like microneedles, electroporation, and sonophoresis have been explored to enhance penetration, they are not without their own limitations. researchgate.netjaims.in
Overview of Peptide Enhancers for Biological Barriers
To address the challenges of macromolecular transport, researchers have developed various peptide enhancers, often referred to as cell-penetrating peptides (CPPs) or skin-penetrating peptides (SPPs). nih.govub.edu These peptides can traverse biological barriers and carry therapeutic cargoes with them. nih.gov CPPs are a diverse group of peptides, often characterized by positive charges and the ability to interact with and cross the cell membrane. ub.eduacs.org
Different strategies are used to identify and design these peptides, including phage display and rational design based on known protein sequences. nih.govacs.org Peptides like TAT, polyarginine, and penetratin are well-known examples that have been shown to facilitate the delivery of various molecules. nih.gov These peptide enhancers can be conjugated to drugs or incorporated into delivery vehicles like nanoparticles to improve their transport across barriers such as the skin or the blood-brain barrier. nih.govfrontiersin.org They represent a versatile tool for improving the delivery of a wide range of therapeutic and cosmetic agents. researchgate.netmdpi.com
Contextualization of the Skin Penetrating and Cell Entering (SPACE) Peptide
The Skin Penetrating and Cell Entering (SPACE) peptide is a specific type of peptide enhancer identified through a technique called phage display. pnas.org Its primary function is to facilitate the transport of macromolecules across the skin and into various cell types. pnas.org The SPACE peptide has the dual capability of both skin penetration and cell entry, making it a valuable tool for topical drug delivery. researchgate.net
Research has demonstrated that when the this compound is conjugated to a cargo molecule, it can significantly enhance its penetration through the tough stratum corneum and into the deeper layers of the epidermis and dermis. pnas.org It has been successfully used to deliver a range of macromolecules, including small molecules, proteins, siRNA, and large polysaccharides like hyaluronic acid. pnas.orgresearchgate.netresearchgate.net The this compound has shown the ability to enter various skin-relevant cells, such as keratinocytes, fibroblasts, and endothelial cells, likely through a cellular uptake mechanism known as macropinocytosis. pnas.orgmedchemexpress.com This peptide offers a significant advantage by enabling the topical delivery of molecules that are otherwise difficult to administer through the skin, potentially expanding therapeutic options for various dermatological conditions. nih.govnih.gov
Properties
Molecular Formula |
C₄₀H₆₃N₁₅O₁₇S₂ |
|---|---|
Molecular Weight |
1090.17 |
sequence |
One Letter Code: ACTGSTQHQCG (Disulfide bridge: Cys2-Cys10) |
Origin of Product |
United States |
Discovery and Identification of Space Peptide
Methodologies for Peptide Sequence Identification
Phage Display Screening for Skin Penetrating Peptides
The primary method used to identify the SPACE peptide was in vitro phage display. pnas.org This technique involves a library of M13 bacteriophages that have been genetically engineered to express random peptide sequences on their coat proteins. yakhak.org The core of the screening process involved using a Franz diffusion cell, a standard apparatus for testing skin permeation, with porcine skin serving as the membrane. pnas.orgyakhak.org
The process began by applying the phage library to the donor compartment of the Franz cell, directly onto the porcine skin. pnas.org Phages that successfully penetrated the skin barrier were collected from the receiver compartment, amplified, and then used in subsequent rounds of screening. pnas.org This iterative process, known as biopanning, progressively enriches the population of phages that display peptides with skin-penetrating capabilities. After five rounds of this selection process, a significant enrichment of specific phage clones was observed. pnas.org DNA sequencing of these enriched clones revealed that the peptide sequence AC-TGSTQHQ-CG appeared with high frequency, leading to its designation as the this compound. pnas.org A similar screening process looking for peptides that localized in the dermis identified a closely related sequence, AC-KTGSHNQ-CG, further supporting the selection of the this compound for more detailed investigation. pnas.org
In Vitro Selection Models in Animal and Human Skin Equivalents
The initial selection and identification of the this compound were conducted using an animal skin model. Specifically, porcine (pig) skin was used in the Franz diffusion cell setup. pnas.orgyakhak.org Porcine skin is frequently chosen for in vitro dermatological research because it shares significant anatomical and physiological similarities with human skin, including epidermal thickness, lipid composition, and follicular structure. researchgate.net These similarities make it a relevant and reliable substitute for human skin in permeation studies. researchgate.netnih.gov
In addition to animal models, reconstructed human skin equivalents (HSEs) are also widely used as models for in vitro testing of topically applied compounds. nih.govmdpi.com These models, which can be either epidermis-only or full-thickness models containing both epidermal and dermal layers, are cultured from human cells and closely mimic the physiology of in vivo human skin. nih.govmdpi.com While the initial discovery of the this compound utilized porcine skin, HSEs represent another important tool for validating the penetration efficacy of such peptides and assessing their biological effects in a system that more closely resembles human tissue. nih.govmdpi.com
Validation of this compound Penetration Efficacy
Following its identification, the penetration efficacy of the this compound was rigorously validated through a series of experiments. Initial tests involved comparing the skin penetration of fluorescently labeled phage clones displaying the this compound against clones displaying a scrambled, non-functional peptide sequence (AC-THGQTQS-CG). pnas.org Confocal microscopy revealed that the this compound-displaying phages achieved detectable penetration into the skin, whereas the control phages were confined to the superficial layers. pnas.org
Further validation confirmed that the this compound enhances the permeation of conjugated cargo molecules, not just the phage particles. When conjugated to other molecules, the this compound facilitated their penetration across the stratum corneum and into the deeper layers of the epidermis and dermis. pnas.org
The peptide's ability to enter viable cells within the skin was also confirmed. In vitro studies using various cell cultures demonstrated that the this compound could significantly penetrate human keratinocytes, fibroblasts, and endothelial cells (HUVECs). pnas.org The cellular entry appears to occur through an active, energy-dependent mechanism, as internalization was significantly reduced at low temperatures (4°C) and in the presence of metabolic inhibitors like deoxy-d-glucose. pnas.org
The efficacy of the this compound in delivering functional cargo was demonstrated using small interfering RNA (siRNA). A conjugate of this compound and GAPDH siRNA, when combined with additional free this compound, resulted in a significant knockdown of GAPDH expression in keratinocytes, confirming that the peptide not only penetrates the cell membrane but also successfully delivers its cargo into the cytoplasm where it can exert its biological effect. nih.gov
Interactive Data Table: Cellular Penetration of this compound
The table below summarizes the observed cellular penetration of the this compound in different cell lines as described in the research findings.
| Cell Line | Peptide | Observation | Source |
| Human Keratinocytes | Fluorescently Labeled this compound | Significant internalization observed after 24 hours. | pnas.org |
| Human Fibroblasts | Fluorescently Labeled this compound | Significant internalization observed after 24 hours. | pnas.org |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Fluorescently Labeled this compound | Significant internalization observed after 24 hours. | pnas.org |
| Human Keratinocytes | SPACE-siRNA Conjugate | 83.3±3.0% knockdown of target gene (GAPDH). | nih.gov |
Molecular Structure and Design of Space Peptide
Primary Sequence Analysis of SPACE Peptide
The foundational structure of any peptide is its primary sequence—the linear arrangement of amino acids. The this compound is composed of an 11-amino acid sequence: Alanine-Cysteine-Threonine-Glycine-Serine-Threonine-Glutamine-Histidine-Glutamine-Cysteine-Glycine (ACTGSTQHQCG). google.compnas.orggoogle.com This specific sequence, particularly the arrangement of hydrophilic and other residues, is crucial for its interactions with skin components. pnas.org A BLAST search of the sequence revealed some similarities to proteins found in Leishmania major and a partial match to a surface protein of the skin-resident bacterium Staphylococcus epidermidis. pnas.org
| Property | Details | Source |
| Full Sequence | Alanine-Cysteine-Threonine-Glycine-Serine-Threonine-Glutamine-Histidine-Glutamine-Cysteine-Glycine | google.compnas.orggoogle.com |
| One-Letter Code | ACTGSTQHQCG | google.compnas.orggoogle.com |
| Length | 11 Amino Acids | google.compnas.orggoogle.com |
Cyclic Conformation and Disulfide Bond Formation
A defining feature of the this compound is its cyclic conformation. google.com This cyclization is achieved through the formation of a disulfide bond between the two cysteine residues present at the second and tenth positions of the sequence. medchemexpress.comgoogle.compnas.org This covalent linkage creates a looped structure, which confers several advantages over linear peptides. arxiv.orgoup.com Cyclic peptides generally exhibit greater resistance to enzymatic degradation and possess a more constrained, stable conformation. arxiv.orgbiorxiv.org This structural rigidity can lead to higher binding affinity and specificity for their targets. arxiv.org The analysis of cyclic peptides containing disulfide bonds often requires specialized techniques to confirm the structure, as the cyclic nature prevents the use of some direct conventional methods. researchgate.net
Structural Modifications and Conjugation Strategies for Enhanced Research Utility
To harness the full potential of the this compound in research, it is often chemically modified. These modifications enable its visualization within biological systems and its use in affinity-based studies.
For tracking and visualization purposes, the this compound has been conjugated with fluorescent dyes. pnas.orggoogle.com Fluorescent labeling is a common and powerful technique for studying the localization and interactions of peptides in living cells and tissues. peptide.comgenscript.com Specifically, this compound has been synthesized with Fluorescein isothiocyanate (FITC) and 5-carboxyfluorescein (5-FAM) attached to its N-terminus. google.compnas.orggoogle.com These fluorescent tags absorb light at one wavelength and emit it at a longer wavelength, allowing for detection via fluorescence microscopy. peptide.com This enables researchers to visually confirm the peptide's penetration into the skin and its distribution within different cell layers. google.com
Biotinylated versions of the this compound have been synthesized to facilitate its use in affinity-based research. google.compnas.orggoogle.com Biotinylation is the process of attaching a biotin (B1667282) molecule to a peptide. creative-peptides.comresearchgate.net This modification is incredibly useful due to the exceptionally strong and stable interaction between biotin and the protein streptavidin. creative-peptides.complos.org By tagging the this compound with biotin, researchers can use streptavidin-coated surfaces (like beads or plates) to capture, purify, or detect the peptide and any molecules it interacts with. creative-peptides.commit.edu This method is central to various applications, including immunoassays and protein interaction studies. creative-peptides.comrsc.org
| Modification | Purpose | Examples/Method | Source |
| Fluorescent Labeling | Visualization, localization, and tracking within tissues and cells. | Conjugation of FITC or 5-FAM to the N-terminus of the peptide. | google.compnas.orggoogle.comabclonal.com |
| Biotinylation | Affinity-based purification, detection, and interaction studies. | Chemical attachment of Biotin to the peptide for binding to streptavidin. | google.compnas.orggoogle.comcreative-peptides.com |
Mechanisms of Transdermal and Transmembrane Facilitation by Space Peptide
Interaction with Stratum Corneum Permeability
The primary mechanism by which the SPACE peptide enhances transdermal delivery is by increasing the partitioning of itself and its conjugated cargo into the stratum corneum, particularly the corneocytes. pnas.org Unlike some penetration enhancers that disrupt the lipid barrier of the skin, the this compound does not significantly alter skin lipids. pnas.orgnih.gov This was confirmed by Fourier Transform Infrared (FTIR) spectroscopy, which showed no detectable effect on stratum corneum lipids. pnas.org
Instead, the peptide exhibits a strong affinity for and association with the corneocytes. pnas.org This interaction is crucial for its function, as it allows the peptide and its attached cargo to more effectively cross the skin barrier. pnas.org While the primary effect is on partitioning, an additional contribution to permeation may arise from the peptide's impact on keratin (B1170402) structure. pnas.org
Cellular Internalization Pathways of this compound
Once past the stratum corneum, the this compound facilitates entry into the viable cells of the epidermis and dermis. This process is an active, energy-dependent mechanism, as demonstrated by the significant reduction in internalization at low temperatures (4°C) and in the presence of metabolic inhibitors like deoxy-d-glucose. nih.gov
Investigation of Macropinocytosis as a Primary Uptake Mechanism
Research strongly suggests that macropinocytosis is a primary pathway for the cellular uptake of the this compound. pnas.orgnih.gov This form of endocytosis is characterized by the formation of large vesicles and is a common route for the internalization of various cell-penetrating peptides. beilstein-journals.org The internalization of the this compound is sequence-specific, as it demonstrates a higher extent of internalization compared to control peptides. nih.gov Interestingly, at higher concentrations, the internalization mechanism may shift, as evidenced by a change in intracellular distribution from punctate spots to a more diffused cytoplasmic staining. nih.gov
Entry into Specific Cell Types: Keratinocytes, Fibroblasts, and Endothelial Cells
The this compound has been shown to effectively penetrate a variety of cell types found in the skin, including keratinocytes, fibroblasts, and endothelial cells (such as Human Umbilical Vein Endothelial Cells or HUVECs). pnas.orgnih.govresearchgate.net This broad applicability suggests that the peptide utilizes a common entry pathway present in all these cell lines, rather than relying on a cell-specific membrane protein. nih.gov The ability to enter these key cell types is critical for the delivery of therapeutics to different layers and structures within the skin.
| Cell Type | Observation | Reference |
| Keratinocytes | Significant penetration and internalization observed. | pnas.orgnih.govresearchgate.net |
| Fibroblasts | Increased penetration into cells demonstrated. | pnas.orgnih.gov |
| Endothelial Cells (HUVEC) | Enhanced penetration into cells was found. | pnas.orgnih.govresearchgate.net |
| Breast Cancer Cells (MDA-MB-231) | Internalization of the peptide was also observed. | nih.gov |
Molecular Association with Cargo and Biological Barriers
The effectiveness of the this compound as a delivery vehicle is intrinsically linked to its ability to associate with the cargo it is meant to transport and with the biological barriers it needs to overcome.
Evidence of this compound-Cargo Association
For the this compound to enhance the penetration of a cargo, a direct association, often through conjugation, is essential. pnas.org Studies have shown that simply co-incubating the peptide with a cargo molecule, such as inulin, results in only a modest increase in permeability. nih.gov However, when the this compound is conjugated to cargoes ranging from small molecules to larger proteins and even siRNA, a significant enhancement in skin penetration is observed. pnas.orgnih.gov This indicates that the peptide acts as a carrier, guiding the attached molecule across the skin barrier. The size of the cargo can influence the efficiency of transport, with smaller cargoes generally being transported more effectively. pnas.org
Research Methodologies for Studying Space Peptide Action
In Vitro Penetration Models
In vitro models are crucial for the initial screening and mechanistic understanding of the SPACE peptide's ability to cross the skin barrier and enter cells. These models provide a controlled environment to study penetration kinetics and cellular uptake pathways.
Franz Diffusion Cell Assays using Porcine and Human Skin
Franz diffusion cells (FDCs) are a standard and widely used in vitro tool for assessing the dermal and transdermal delivery of substances. google.com This assay utilizes excised skin, typically from porcine or human sources, mounted between a donor and a receptor chamber. google.comnih.gov Porcine skin is often used as a surrogate for human skin due to its anatomical and physiological similarities. pnas.orgnih.gov
In a typical experiment, the this compound, either alone or conjugated to a cargo molecule, is applied to the outer surface of the skin (stratum corneum) in the donor compartment. google.com The receptor chamber is filled with a physiological buffer, and samples are collected from this chamber over time to quantify the amount of peptide and/or cargo that has permeated through the skin. google.comnih.gov
Detailed Research Findings:
Initial screening for skin-penetrating peptides using a phage display library was performed on porcine skin in FDCs. pnas.org
Studies have demonstrated that the this compound significantly enhances the penetration of various cargoes, including small molecules, proteins, and siRNA, across both porcine and human skin. pnas.orgnih.gov
The penetration of hyaluronic acid (HA), a large macromolecule, was significantly increased when formulated with a SPACE-ethosomal system (SES) in both porcine and human skin. nih.govresearchgate.net Specifically, the SES formulation enhanced HA penetration into porcine skin by 7.8-fold compared to a phosphate-buffered saline (PBS) control. nih.govresearchgate.net
Confocal microscopy of skin sections post-FDC experiments visually confirms the penetration of fluorescently labeled this compound and its cargo into the epidermis and dermis. pnas.orggoogle.com
The enhancement of penetration is dependent on the concentration of the this compound, with an optimal concentration identified in some studies. For instance, the delivery of HA was found to be most effective at a this compound concentration of 5 mg/mL in an ethosomal formulation. nih.gov
Table 1: Franz Diffusion Cell Assay Data for Hyaluronic Acid (HA) Penetration
| Formulation | This compound Concentration (mg/mL) | HA Penetration (% of applied dose) in Porcine Skin | Fold Enhancement vs. PBS |
|---|---|---|---|
| PBS (pH 4.0) | 0 | ~1.2% | 1.0 |
| SPACE-ethosomal system | 2 | 3.4% ± 0.5% | ~2.8 |
| SPACE-ethosomal system | 5 | 9.3% ± 1.2% | 7.8 ± 1.1 |
| SPACE-ethosomal system | 10 | 6.9% ± 0.7% | ~5.8 |
Cell Culture Models for Cellular Uptake and Translocation Studies
To investigate the "cell entering" aspect of the this compound, various cell culture models are employed. These models allow for the detailed study of cellular internalization mechanisms. pnas.org Commonly used cell lines include human keratinocytes, fibroblasts, and endothelial cells, representing key cell types within the skin. pnas.org
In these studies, cells are incubated with fluorescently labeled this compound, and its uptake is visualized and quantified using techniques like confocal microscopy and flow cytometry. pnas.org
Detailed Research Findings:
The this compound has been shown to significantly penetrate various cell lines, including human keratinocytes, fibroblasts, and human umbilical vein endothelial cells (HUVECs). pnas.org
The internalization of the this compound is sequence-specific, as a control peptide with a scrambled sequence showed significantly less uptake. pnas.org
The mechanism of cellular entry is thought to be through a macropinocytosis pathway, which is a common pathway for various cell types. pnas.org This suggests a broad applicability of the this compound for intracellular delivery. pnas.org
Studies have also demonstrated the ability of the this compound to facilitate the cellular uptake of conjugated cargoes, such as siRNA, into these cell lines. pnas.org
In Vivo Pre-clinical Animal Models
While in vitro models provide valuable initial data, in vivo studies in animal models are essential to confirm the efficacy and distribution of the this compound in a living organism.
Mouse Models for Topical Delivery and Retention Studies
Hairless mouse models, such as the SKH1 mouse, are frequently used for in vivo studies of topical delivery due to the absence of hair, which facilitates the application and analysis of topical formulations. nih.govnih.gov
In these experiments, a formulation containing the this compound and a cargo is applied topically to a defined area of the mouse's skin. pnas.orgnih.gov At various time points, skin biopsies and blood samples are collected to determine the concentration of the peptide and cargo in the skin layers and systemic circulation. nih.govnih.gov
Detailed Research Findings:
In vivo studies in mice have confirmed that the this compound significantly enhances the dermal penetration and retention of various molecules, including siRNA and hyaluronic acid. pnas.orgnih.gov
Application of the this compound on mouse skin resulted in significant penetration into the deep dermis, consistent with observations in porcine and human skin. pnas.org
A study using a SPACE-ethosomal system to deliver hyaluronic acid in SKH1 hairless mice showed a 5-fold enhancement in dermal penetration compared to a PBS control. nih.govresearchgate.net
Importantly, these studies often demonstrate localized delivery to the skin, with significantly higher concentrations of the cargo in the skin compared to the blood, which is advantageous for treating dermatological conditions while minimizing systemic exposure. nih.govresearchgate.net
Table 2: In Vivo Skin/Blood Ratio of Cyclosporine A in Mice
| Formulation | Skin/Blood Ratio of Cyclosporine A |
|---|---|
| Control (Hydroethanolic solution) | Significantly lower |
| SP50 (50mg/mL this compound in hydroethanolic solution) | 443.4 ± 181.5 |
Imaging Techniques for Visualizing Peptide and Cargo Distribution
Advanced imaging techniques are indispensable for visualizing the distribution of the this compound and its cargo within the skin layers in both in vitro and in vivo models. pnas.org
Confocal laser scanning microscopy (CLSM) is a primary tool used for this purpose. pnas.orggoogle.com By using fluorescently labeled peptides and cargoes, CLSM allows for high-resolution optical sectioning of the skin, providing a clear picture of the depth and localization of the delivered molecules. pnas.org
Detailed Research Findings:
Confocal microscopy images have vividly shown that fluorescently labeled this compound localizes strongly in the dermis of porcine skin. pnas.org
When conjugated to a cargo like streptavidin, the this compound was able to carry it beyond the stratum corneum into the epidermis and dermis. pnas.org
In contrast, a control peptide or the cargo alone showed minimal to no penetration beyond the superficial layers of the skin. pnas.org
These imaging studies provide direct visual evidence of the this compound's ability to overcome the skin barrier and deliver its payload to the deeper skin layers. pnas.org
Analytical Techniques for Characterization of Peptide-Cargo Interactions
Understanding how the this compound interacts with its cargo is crucial for optimizing delivery systems. Various analytical techniques are employed to characterize these interactions, whether they are covalent conjugations or non-covalent associations. frontiersin.org
Detailed Research Findings:
For covalently linked this compound-cargo conjugates, techniques like mass spectrometry are used to confirm the successful conjugation and determine the molecular weight of the resulting complex. nih.govfrontiersin.org
In cases where the this compound is part of a formulation, such as a liposome (B1194612) or ethosome, without direct conjugation to the cargo, other techniques are used. nih.gov
Fourier-transform infrared spectroscopy (FTIR) has been used to study the interaction of the this compound with the stratum corneum, indicating that the peptide strongly associates with corneocytes without significantly disrupting the lipid structure. pnas.org
Mass spectrometry analysis has also been used to show that the this compound can associate with cargo molecules like corticosterone, which may explain its enhanced retention effect in the skin. nih.gov
Circular dichroism (CD) can be employed to study the secondary structure of the peptide and how it might change upon interaction with a cargo or a membrane-mimicking environment. frontiersin.org
These comprehensive research methodologies, from in vitro assays to in vivo models and sophisticated analytical techniques, provide a robust framework for elucidating the action of the this compound and advancing its potential for topical drug delivery.
Mass Spectrometry for Association Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, enabling the study of peptide and protein interactions. ub.eduresearchgate.net For a peptide like SPACE, which functions by associating with various molecular partners to facilitate penetration into the skin, mass spectrometry is an invaluable tool for characterizing these associations. mpg.de Methods such as affinity purification-mass spectrometry (AP-MS), cross-linking mass spectrometry (XL-MS), and native ion mobility-mass spectrometry (IM-MS) are employed to identify interaction partners, map binding sites, and analyze the stoichiometry of peptide complexes. rsc.orgnih.govnih.gov
Affinity Purification-Mass Spectrometry (AP-MS): This approach is used to identify the binding partners of a specific peptide from a complex mixture, such as a cell lysate. In the context of the this compound, a version of the peptide could be synthesized with a "tag" (like biotin). This tagged peptide is introduced into a sample containing potential binding partners (e.g., skin cell proteins). The this compound and any associated proteins are then "pulled down" or purified using the tag. The captured proteins are subsequently identified using mass spectrometry. nih.gov This method allows for the large-scale identification of proteins that interact with the this compound, providing clues to its mechanism of action. The SAINT (Significance Analysis of INTeractome) software is often used to statistically analyze AP-MS data to distinguish true interactors from non-specific contaminants. nih.gov
Cross-Linking Mass Spectrometry (XL-MS): XL-MS is used to covalently link interacting molecules, providing spatial information about their association. acs.orgacs.org A chemical cross-linker is used to form a stable bond between the this compound and its binding partner when they are in close proximity. After cross-linking, the complex is enzymatically digested into smaller peptide fragments. The mass spectrometer then identifies the cross-linked peptides, which consist of a fragment from the this compound and a fragment from its partner protein, joined by the linker. acs.org This technique can pinpoint the specific regions or even the exact amino acid residues involved in the interaction interface, offering high-resolution details on how the this compound associates with targets like keratin (B1170402) or membrane proteins. acs.org
Native Ion Mobility-Mass Spectrometry (IM-MS): Unlike other MS methods that disrupt non-covalent interactions, native MS techniques are designed to preserve these associations in the gas phase. nih.gov This allows for the analysis of intact peptide-protein complexes. When coupled with ion mobility, which separates ions based on their size and shape (collisional cross-section), IM-MS can be used to study the stoichiometry and conformation of the this compound's associations. diva-portal.orgmsvision.com For example, it could be used to determine how many this compound molecules bind to a specific cargo molecule or to observe conformational changes in a protein upon binding of the peptide. This is particularly useful for studying the formation of peptide oligomers or their assembly within lipid-based carrier systems. nih.govmsvision.com
Table 1: Illustrative Data from Mass Spectrometry Association Analysis of this compound
| MS Technique | Hypothetical Finding for this compound | Information Gained | Relevant Citation(s) |
|---|---|---|---|
| Affinity Purification-MS (AP-MS) | Keratin-1 and Keratin-10 identified as high-confidence interactors in human keratinocyte lysate. | Identifies potential protein partners in the skin essential for the peptide's penetration mechanism. | nih.gov |
| Cross-Linking MS (XL-MS) | Cysteine residue of this compound cross-linked to a specific lysine (B10760008) residue on Keratin-1. | Maps the precise binding site between the peptide and its target protein. | rsc.orgacs.org |
| Native Ion Mobility-MS (IM-MS) | A 1:1 stoichiometric complex observed between this compound and its cargo, with a distinct collisional cross-section compared to the unbound molecules. | Confirms binding stoichiometry and reveals changes in molecular shape upon association. | nih.govmsvision.com |
Spectroscopic Methods for Conformational and Interaction Studies
Spectroscopic techniques are essential for determining the three-dimensional structure (conformation) of peptides and for observing how these structures change upon interaction with other molecules. For the this compound, understanding its conformation is key to understanding its function as a cell-penetrating peptide. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are the principal spectroscopic methods used for these studies. uq.edu.aursc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a highly powerful technique for determining the high-resolution 3D structure of peptides in solution, mimicking their natural environment. nmims.edu By measuring the magnetic properties of atomic nuclei (typically ¹H, ¹³C, and ¹⁵N), NMR can provide a wealth of structural information. mdpi.com
For a peptide like SPACE, a series of two-dimensional (2D) NMR experiments would be performed:
COSY (Correlation Spectroscopy): Identifies protons that are connected through chemical bonds, helping to assign resonances to specific amino acid spin systems. nmims.edu
TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to show all protons within a given amino acid's spin system. nmims.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It identifies protons that are close to each other in space (typically < 5 Å), even if they are far apart in the peptide sequence. The intensity of these NOE signals provides distance restraints that are used to calculate the 3D fold of the peptide. youtube.comuzh.ch
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides. rsc.org The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting CD spectrum is highly sensitive to the peptide's secondary structure. pnas.org
α-helical structures typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
β-sheet structures exhibit a negative band around 218 nm and a positive band near 195 nm. pnas.org
Random coil or disordered structures have a strong negative band below 200 nm.
Table 2: Spectroscopic Techniques for this compound Structural Analysis
| Spectroscopic Method | Primary Information Yielded | Application to this compound | Relevant Citation(s) |
|---|---|---|---|
| 2D NMR (NOESY, ROESY) | Through-space proton-proton distances (< 5 Å). | Provides atomic-resolution 3D structure and identifies specific residues at interaction interfaces. | youtube.comuzh.chdigitellinc.com |
| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil). | Rapidly assesses the overall fold and detects conformational changes upon binding to membranes or cargo. | rsc.orgpnas.org |
| Vibrational Circular Dichroism (VCD) | Detailed information on peptide conformation and intramolecular hydrogen bonding from vibrational transitions. | Offers a deeper understanding of the forces stabilizing the peptide's structure. | nih.govacs.org |
Research Applications of Space Peptide As a Delivery Enhancer
Facilitated Delivery of Nucleic Acids
The SPACE peptide has been investigated for its capacity to deliver nucleic acids, such as short-interfering RNA (siRNA), across the skin barrier. This is particularly challenging given that siRNA is a relatively large, hydrophilic, and negatively charged molecule, characteristics that typically hinder its penetration through the skin. nih.gov
Conjugation of the this compound to siRNA has been shown to significantly improve the latter's absorption into the skin. pnas.org In vitro studies on porcine skin demonstrated that the skin absorption of GAPDH-siRNA conjugated with the this compound was markedly increased (5.1%±0.7%) compared to the application of naked GAPDH-siRNA. nih.gov This enhancement is attributed to the peptide's ability to overcome the barrier function of the stratum corneum, facilitating the entry of the conjugated siRNA into the viable epidermis and dermis. pnas.orgfrontiersin.org
The delivery of siRNA can be further augmented by incorporating the this compound into carrier systems. nih.gov A formulation using a DOTAP-based ethosomal system decorated with the this compound (DOTAP-SES) was found to increase siRNA penetration into porcine skin by 6.3-fold compared to a simple aqueous solution. nih.gov This system also led to an approximate 10-fold increase in the accumulation of siRNA within the epidermis. nih.gov The peptide appears to enhance penetration into various skin cells, including keratinocytes, fibroblasts, and endothelial cells, likely via a macropinocytosis pathway. pnas.orgmedchemexpress.com
The functional consequence of this enhanced delivery has been validated in gene knockdown studies. By delivering active siRNA to target cells, this compound conjugates can effectively silence specific genes. pnas.org
In vivo research has provided compelling evidence of this capability. When this compound was conjugated to siRNA targeting Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a dose-dependent knockdown of the protein was observed in mouse skin. pnas.org Another study involving a topical DOTAP-SES formulation with GAPDH-siRNA resulted in a 63.2% knockdown of the target protein in the skin of BALB/c mice. nih.govresearchgate.net In vitro experiments have shown even higher efficacy, with this compound-facilitated delivery of GAPDH siRNA into keratinocytes leading to an 83.3% knockdown relative to the control. nih.govresearchgate.net
The peptide's utility has been demonstrated for other targets as well. In vivo studies targeting Interleukin-10 (IL-10) found that conjugating the siRNA to the this compound led to its enhanced absorption and subsequent knockdown of the protein target. pnas.org
| Target Gene | Model System | Delivery Method | Reported Knockdown | Source |
|---|---|---|---|---|
| GAPDH | In Vivo (BALB/c Mice) | Topical DOTAP-SES | 63.2% ± 7.7% | nih.govnih.gov |
| GAPDH | In Vitro (Keratinocytes) | SPACE-siRNA Conjugate + free this compound | 83.3% ± 3.0% | nih.govresearchgate.net |
| GAPDH | In Vivo (Mouse Skin) | SPACE-siRNA Conjugate (10 µM) | 43% | pnas.org |
| Interleukin-10 (IL-10) | In Vivo (Mouse Skin) | SPACE-siRNA Conjugate | Significant Knockdown | pnas.org |
| Green Fluorescent Protein (GFP) | In Vitro (Endothelial Cells) | SPACE-siRNA Conjugate | Significant Knockdown | pnas.org |
Enhanced Transdermal Absorption of siRNA
Augmented Delivery of Macromolecules
The delivery-enhancing properties of the this compound extend beyond nucleic acids to other large molecules that typically cannot penetrate the skin barrier.
Hyaluronic acid (HA), a large polysaccharide widely used in dermatology for its hydrating properties, is a key example. researchgate.net Due to its high molecular weight, its topical delivery into the deeper skin layers is limited. researchgate.net Research has shown that a SPACE-ethosomal system (SES) can significantly improve HA delivery. researchgate.netnih.gov
In vitro studies using porcine skin revealed that this specialized carrier system enhanced HA penetration by 7.8-fold compared to a standard PBS solution. nih.gov The formulation not only increased the total amount of HA delivered but also its depth of penetration, with results showing HA reaching deep into the epidermis and dermis in both porcine and human skin samples. researchgate.netnih.gov Specifically, about 3.3% of the applied HA dose from the SES formulation penetrated into the epidermis, a nearly 10-fold increase over the control. nih.gov
In vivo experiments on hairless mice corroborated these findings, demonstrating a 5-fold enhancement in HA penetration compared to a PBS control. researchgate.netresearchgate.net A key finding from this research was the localized nature of the delivery; HA concentrations in the skin were found to be approximately 1000-fold higher than those in the blood, confirming that the this compound system facilitates targeted dermal delivery rather than systemic absorption. researchgate.netresearchgate.net
| Formulation | Total HA Penetration (% of Applied Dose) | Fold Enhancement (vs. PBS) | Epidermal Penetration (% of Applied Dose) | Source |
|---|---|---|---|---|
| SPACE-ethosomal system (SES) | 9.3% ± 1.2% | 7.8 ± 1.1 | 3.3% ± 0.6% | nih.gov |
| Ethosomes (no this compound) | ~2.9% | 3.2 ± 0.6 | Not Reported | nih.gov |
| PBS:Ethanol (1:1) | ~1.6% | 5.9 ± 2.5 | Not Reported | nih.gov |
| PBS Control | ~1.2% | 1.0 | ~0.33% | nih.gov |
The this compound is also effective in delivering proteins. pnas.org In vitro studies have shown that when proteins are conjugated to the this compound, they can penetrate the stratum corneum and enter the epidermis and dermis. pnas.orgmedchemexpress.com A clear example is the protein streptavidin. pnas.org When applied alone to the skin, streptavidin showed minimal penetration; however, when conjugated to the this compound, it permeated well beyond the stratum corneum, with localization observed in both the epidermis and dermis. pnas.org
Promotion of Hyaluronic Acid Penetration into Dermis and Epidermis
Targeted Localization of Small Molecules within Skin Layers
While the primary focus has been on macromolecules, the this compound also facilitates the delivery and localization of smaller molecules within the skin. pnas.org It has been shown to enhance the skin penetration of the hydrophobic macromolecule Cyclosporine A (CsA). genscript.com Mechanistic studies suggest that the peptide enhances CsA delivery via a transcellular pathway. medchemexpress.comgenscript.com It achieves this by increasing the partitioning of CsA into the keratin-rich corneocytes, an effect that appears to be mediated by the concurrent binding of the this compound to both keratin (B1170402) and CsA. genscript.com This interaction with skin proteins is a key aspect of its function, as the peptide has been observed to induce changes in the secondary structures of skin proteins. genscript.com The peptide itself has been found to localize strongly within the dermis, indicating its ability to target specific layers of the skin. pnas.org
Increased Epidermal and Dermal Retention of Model Steroids
Research has demonstrated the efficacy of SPACE™ peptide in augmenting the epidermal and dermal delivery of topical corticosteroids. nih.gov A key challenge with topical steroids is achieving sufficient penetration into the skin to exert a therapeutic effect while minimizing systemic absorption. Studies have shown that the inclusion of SPACE™ peptide in topical formulations can significantly improve the localization and retention of steroids within the skin layers. nih.gov
In one study, the peptide's effect on three model corticosteroids was evaluated. The results indicated that SPACE™ peptide enhanced the dermal retention of both hydrocortisone (B1673445) and triamcinolone (B434) acetonide when compared to a control vehicle. nih.gov Furthermore, an in vivo study conducted on mice confirmed that a formulation containing SPACE™ peptide increased the retention of hydrocortisone in the skin without causing a corresponding rise in blood concentrations of the steroid. nih.gov This suggests that the peptide helps to concentrate the drug at the target site. The mechanism for this enhanced retention may be related to the observed association between the SPACE™ peptide and the steroid molecules. nih.gov
Enhanced Skin Retention of Model Steroids with SPACE™ Peptide
Comparison of steroid retention in the skin with and without SPACE™ peptide, based on research findings.
| Model Steroid | Observation with SPACE™ Peptide | Reference |
|---|---|---|
| Hydrocortisone | Enhanced dermal retention compared to vehicle control. Increased skin retention in vivo without elevated blood concentrations. | nih.gov |
| Triamcinolone Acetonide | Enhanced dermal retention compared to the vehicle control. | nih.gov |
Enhanced Penetration of Specific Compounds like Cyclosporine A
The this compound has shown considerable promise in improving the dermal delivery of Cyclosporine A (CsA), a large, hydrophobic molecule with low skin permeability. nih.govnih.gov Topical application of CsA is desirable for treating skin conditions like psoriasis to avoid systemic side effects, but its delivery is challenging. nih.gov
Research has shown that co-administering CsA with this compound in a hydroethanolic solution dramatically increases its penetration into the skin. nih.gov In in vitro studies using porcine skin, a solution containing 50mg/mL of free SPACE-peptide led to an approximately 9-fold increase in the accumulation of CsA in the viable epidermis compared to a control solution without the peptide. nih.gov This formulation delivered about 30% of the topically applied CsA into the skin. nih.gov
The mechanism behind this enhancement involves the peptide facilitating a transcellular pathway. medchemexpress.comvulcanchem.com It is proposed that the this compound binds concurrently with both the keratin in corneocytes and the Cyclosporine A molecule, thereby enhancing the drug's partitioning into these keratin-rich cells. medchemexpress.comvulcanchem.com In vivo studies in hairless mice further substantiated these findings, demonstrating significantly higher localization of CsA in the target skin tissue and a much higher skin-to-blood ratio compared to other delivery methods. nih.gov Among several skin-penetrating peptides tested, this compound was found to be one of the most effective for delivering CsA. nih.gov
Enhanced Skin Penetration of Cyclosporine A with this compound
In vitro and in vivo research findings on the effect of this compound on Cyclosporine A delivery.
| Study Type | Formulation | Key Finding | Reference |
|---|---|---|---|
| In Vitro (Porcine Skin) | Hydroethanolic solution with 5mg/mL CsA and 50mg/mL SPACE-peptide. | ~9-fold increase in CsA accumulation in the viable epidermis compared to control. Delivered ~30% of applied CsA into the skin. | nih.gov |
| In Vivo (Hairless Mice) | Topical application of the SPACE-peptide and CsA formulation. | Significantly increased localization of CsA in the skin. Significantly higher skin/blood and skin/liver ratios of CsA compared to other groups. | nih.gov |
Future Directions in Space Peptide Research
Exploration of Modified SPACE Peptide Sequences for Enhanced Research Performance
The primary sequence of the this compound (ACTGSTQHQCG) serves as a foundational scaffold for the development of next-generation penetration enhancers. pnas.org Research is actively exploring how modifications to this sequence can lead to superior performance. A key strategy in this area is the use of computational screening to design and test new peptide sequences de novo. researchgate.netnih.gov This approach has led to the identification of novel cyclic peptides with performance comparable to or even exceeding that of the original this compound. nih.govaiche.org
One computational study focused on generating and screening virtual libraries of cyclic peptides for their binding affinity to both keratin (B1170402) (a key protein in the skin) and a model cargo molecule, Cyclosporine A. nih.govaiche.org This dual-affinity screening is based on the mechanistic understanding that effective skin-penetrating peptides must interact with both the skin barrier and their cargo. aiche.org The process yielded several promising candidates, including new heptameric and octameric sequences. nih.gov
Experimental validation confirmed that an octameric peptide identified through this computational process yielded significantly higher delivery of Cyclosporine A compared to the original heptameric this compound and other newly designed heptamers. nih.gov This demonstrates that rational, sequence-based design can lead to tangible improvements in research performance. Further research avenues include the incorporation of non-natural or modified amino acids, such as adding stearyl groups to the peptide's C-terminus, a technique shown to improve the function of other cell-penetrating peptides by anchoring the peptide-cargo complex to the cell membrane. mdpi.com
| Peptide Sequence | Type | Relative Performance |
|---|---|---|
| ACTGSTQHQCG | Heptamer (Original SPACE) | Baseline |
| ACSATLQHSCG | Heptamer | On par with this compound |
| ACSLTVNWNCG | Heptamer | On par with this compound |
| ACTSTGRNACG | Heptamer | On par with this compound |
| ACSASTNHNCG | Heptamer | On par with this compound |
| ACNAHQARSTCG | Octamer | Significantly higher delivery than heptameric SPPs |
Investigation of Alternative Linkers and Formulation Strategies for this compound-Based Systems
While direct covalent conjugation of the this compound to a cargo molecule is a proven method of delivery, this approach has limitations, as the required chemical modification can potentially alter the cargo's intrinsic properties. pnas.orgnih.gov Consequently, a major area of future research is the development of advanced formulation strategies that circumvent the need for direct conjugation. nih.gov
A highly promising alternative is the integration of the this compound into lipid-based carrier systems. nih.govresearchgate.net The SPACE-ethosomal system (SES) exemplifies this approach, where the peptide is first conjugated to a phospholipid, which is then incorporated into an ethosomal vesicle that encapsulates the cargo. nih.govnih.gov This method physically associates the peptide with the cargo-carrying vesicle without chemically altering the cargo itself. Research has shown that an SES formulation significantly enhances the skin penetration of large macromolecules like hyaluronic acid. nih.govnih.gov For instance, one study reported a 7.8-fold increase in hyaluronic acid penetration from an SES formulation compared to a standard phosphate-buffered saline (PBS) solution. nih.govnih.gov
Future investigations will likely focus on optimizing these formulations. Research has already shown that the performance of the SES is dependent on factors like peptide concentration, with an optimal concentration of 5 mg/mL identified for hyaluronic acid delivery. nih.gov The exploration of different types of linkers also represents a rich area for research. While not yet extensively studied specifically for this compound systems, the broader field of peptide-drug conjugates is developing a diverse toolkit of cleavable (e.g., pH- or redox-sensitive) and non-cleavable linkers that could be adapted for this compound applications. mdpi.com Similarly, novel recombinant linkers, such as elastin-like polypeptides (ELPs), are being investigated as alternatives to traditional polyethylene (B3416737) glycol (PEG) linkers, offering improved monodispersity and more predictable physical properties. lmu.de
| Formulation | HA Penetration into Skin (% of Applied Dose) | Fold-Increase vs. PBS |
|---|---|---|
| HA in PBS (pH 4.0) | ~1.2% | 1.0 |
| HA in Ethosomes (No this compound) | ~2.9% | ~2.4 |
| HA in SES (5 mg/mL this compound) | 9.3% | 7.8 |
Integration of this compound in Advanced Biomaterial Design for Research
The field of biomaterials is increasingly focused on creating "smart" materials that can actively and intelligently interact with biological systems. Peptides are ideal building blocks for these materials due to their biocompatibility and the ease with which their sequences can be tailored to achieve specific functions. nih.govfrontiersin.org Future research will see the integration of SPACE peptides into such advanced biomaterials to impart them with cell- and tissue-penetrating capabilities.
Self-assembling peptides (SAPs) can be designed to form hydrogels that mimic the native extracellular matrix (ECM), providing scaffolds for tissue engineering research. mdpi.com The bioactivity of these materials can be tuned by incorporating functional peptide motifs, such as the RGD sequence for cell adhesion. frontiersin.org By incorporating the this compound sequence into these designs, researchers could create biomaterials that not only provide structural and biochemical cues but also actively penetrate into target tissues or facilitate the entry of therapeutic or imaging agents loaded within the material. One study has already demonstrated this potential by modifying a therapeutic peptide with the this compound to enhance its delivery to the dermis for research into skin fibrosis. researchgate.net
Future work could involve creating branched peptide structures, a strategy known to improve the stability and longevity of biomaterials, and combining them with the penetrating function of the this compound. rsc.org This could lead to the development of robust, long-lasting, and bioactive scaffolds capable of delivering themselves or embedded cargo deep into tissues, opening new avenues for research in regenerative medicine and drug delivery.
Computational Design and Optimization of Peptide Penetration Enhancers within Chemical Space
The theoretical "chemical space" of possible peptide sequences is immense, making experimental screening of all possibilities impractical. rsc.org Therefore, computational and in silico methods are becoming indispensable tools for the rational design and optimization of penetration enhancers like the this compound. researchgate.netaiche.org This research direction aims to move beyond laborious, trial-and-error experimental screening towards a more predictive and targeted design process. nih.gov
A cornerstone of this approach is the use of molecular docking simulations to screen virtual peptide libraries. aiche.org As demonstrated in the design of new skin-penetrating peptides, algorithms can assess the binding affinity of candidate sequences to key biological targets, such as keratin, and to the intended cargo, thereby shortlisting the most promising candidates for synthesis and experimental testing. nih.gov
More advanced computational strategies involve the use of machine learning (ML) and deep learning. mdpi.comnih.gov Numerous ML models are now being developed specifically to identify and optimize cell-penetrating peptides (CPPs). nih.govarxiv.orgnih.gov These models are trained on large datasets of known CPPs and non-CPPs and learn to recognize the complex sequence patterns and physicochemical properties that confer penetrating ability. mdpi.comnih.gov By using techniques such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and gradient boost decision trees, these tools can sift through vast sequence spaces to propose novel peptides with a high probability of success. mdpi.comarxiv.orgnih.gov This in silico evolution allows researchers to explore a much wider range of the peptide chemical space and to design peptides with optimized properties, such as enhanced stability or selectivity, accelerating the development of next-generation research tools based on the this compound scaffold. nih.gov
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing SPACE peptide with high purity?
- Methodological Answer : Synthesis should follow solid-phase peptide synthesis (SPPS) protocols optimized for stability. Critical parameters include:
- Coupling efficiency : Use Fmoc/t-Bu chemistry with HBTU/HOBt activation .
- Purification : Reverse-phase HPLC with C18 columns (≥95% purity threshold) and mass spectrometry (MS) for identity confirmation .
- Storage : Lyophilized peptides stored at −80°C to prevent degradation. Include stability data (e.g., HPLC purity checks at 0, 6, and 12 months) .
Q. How can researchers validate this compound’s biological activity in preliminary assays?
- Methodological Answer :
- In vitro assays : Use cell-based models (e.g., HEK293 or primary cells) to measure target binding via surface plasmon resonance (SPR) or fluorescence polarization.
- Dose-response curves : Establish EC50 values with at least three independent replicates.
- Negative controls : Include scrambled peptide sequences and vehicle-only treatments to confirm specificity .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s mechanism of action across studies?
- Methodological Answer :
- Meta-analysis framework : Compile data from ≥5 independent studies (e.g., using PRISMA guidelines) and assess heterogeneity via I² statistics .
- Experimental reconciliation : Replicate conflicting assays under standardized conditions (e.g., pH, temperature, cell line).
- Post-translational modification (PTM) analysis : Use LC-MS/MS to identify phosphorylation or glycosylation variants that may alter activity .
Q. What computational models are effective for predicting this compound’s tertiary structure and target interactions?
- Methodological Answer :
- Deep generative models : Train variational autoencoders (VAEs) on peptide sequence-structure databases (e.g., Protein Data Bank) to predict folding patterns .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water model) to analyze conformational stability.
- Docking studies : Use Rosetta or AutoDock Vina to predict binding affinities with target receptors .
Q. How can researchers design a robust data management plan for this compound studies to ensure reproducibility?
- Methodological Answer :
- Data archiving : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw MS spectra, SPR sensorgrams, and simulation trajectories in public repositories (e.g., Zenodo or PRIDE).
- Metadata standardization : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for peptide characterization .
- Version control : Use GitLab or GitHub to track changes in computational scripts and analysis pipelines .
Experimental Design & Validation
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in vivo?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R’s drc package.
- Power analysis : Calculate sample sizes with G*Power (α=0.05, β=0.2) to ensure sufficient statistical power.
- Multiple testing correction : Apply Benjamini-Hochberg procedure for false discovery rate (FDR) control in omics studies .
Q. How should researchers optimize this compound delivery in tissue-specific targeting studies?
- Methodological Answer :
- Carrier systems : Test lipid nanoparticles (LNPs) or cell-penetrating peptides (CPPs) for bioavailability. Compare AUC (area under the curve) values via pharmacokinetic studies.
- Biodistribution imaging : Use near-infrared (NIR) fluorescent tags and IVIS imaging to quantify tissue accumulation.
- Toxicity screens : Conduct MTT assays on primary hepatocytes and renal cells to assess off-target effects .
Ethical & Regulatory Considerations
Q. What are the key ethical considerations when transitioning this compound research to clinical trials?
- Methodological Answer :
- Informed consent : Develop protocols aligned with Declaration of Helsinki principles, emphasizing risks/benefits of peptide therapeutics.
- Preclinical dossier : Include genotoxicity (Ames test) and immunogenicity (ELISA for anti-drug antibodies) data for FDA/EMA submissions .
- Trial registration : Register protocols on ClinicalTrials.gov or EudraCT before enrollment .
Data Contradiction & Peer Review
Q. How can researchers preemptively address potential peer review critiques of this compound studies?
- Methodological Answer :
- Blinded experiments : Implement double-blinding in animal/human studies to reduce bias.
- Negative data reporting : Publish null results in repositories like Figshare to avoid publication bias.
- Code availability : Share analysis scripts and raw data in supplementary materials to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
